3-(2-Bromofuran-3-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrO3 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
3-(2-bromofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO3/c8-7-5(3-4-11-7)1-2-6(9)10/h3-4H,1-2H2,(H,9,10) |
InChI Key |
OKRBWHUVXSBGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1CCC(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Bromofuran 3 Yl Propanoic Acid and Analogues
Strategies for Regioselective Bromination of Furan (B31954) Rings
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. However, controlling the position of substitution, particularly in polysubstituted furans, can be challenging. For the synthesis of 3-(2-bromofuran-3-yl)propanoic acid, the bromine atom must be selectively introduced at the C2 position of a 3-substituted furan.
Direct Electrophilic Halogenation under Controlled Conditions
Direct electrophilic bromination of furan and its derivatives is a common method for introducing a bromine atom onto the furan ring. Reagents such as N-bromosuccinimide (NBS) are often employed for this purpose. The regioselectivity of the bromination is highly dependent on the nature of the substituent already present on the furan ring.
For a 3-alkylfuran, electrophilic substitution is generally directed to the adjacent C2 and C5 positions. To achieve selective bromination at the C2 position, careful control of reaction conditions such as temperature, solvent, and the brominating agent is crucial. In the case of a 3-substituted furan bearing a propanoic acid side chain, the electron-donating nature of the alkyl chain would activate the C2 and C5 positions for electrophilic attack.
Table 1: Examples of Direct Electrophilic Bromination of Substituted Furans
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 2-Ethylfuran | NBS | THF | 0 to RT | 2-Bromo-5-ethylfuran | 12 |
| 2-Ethylfuran | Br₂ | DMF | 20 | 2-Bromo-5-ethylfuran | 29 |
It is important to note that direct bromination of furan itself with bromine can lead to polysubstitution and ring-opening reactions. Therefore, milder brominating agents and controlled conditions are necessary for achieving monosubstitution.
Metalation-Directed Bromination Approaches
Directed ortho-metalation is a powerful strategy for achieving regioselective functionalization of aromatic rings. In the context of furan chemistry, a directing group at the C3 position can facilitate deprotonation at the C2 position with a strong base, such as an organolithium reagent. The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, such as Br₂ or 1,2-dibromoethane, to introduce a bromine atom specifically at the C2 position.
For instance, a carboxamide group at C3 of a thiophene ring has been shown to direct lithiation to the C2 position, followed by bromination. A similar strategy could be envisioned for a 3-furanpropanoic acid derivative, where the carboxylic acid is first converted to a suitable directing group, such as an amide or an ester.
Another approach involves a "halogen dance" reaction, where a bromo-substituted furan isomerizes to a thermodynamically more stable isomer under the influence of a strong base. This method, however, is more suitable for the rearrangement of existing bromo-substituted furans rather than the initial regioselective bromination.
Cyclization and Rearrangement Pathways for Bromofuran Scaffolds
Instead of functionalizing a pre-existing furan ring, the bromofuran core can be constructed through cyclization and rearrangement reactions of acyclic precursors. These methods can offer excellent control over the substitution pattern of the final furan product.
While not extensively documented for the direct synthesis of 2-bromofurans, the cyclization of functionalized epoxides is a known method for the synthesis of various heterocyclic compounds. A hypothetical pathway could involve the stereoselective cyclization of an epoxy-bromoacrylate precursor. The stereochemistry of the epoxide and the reaction conditions would be critical in determining the stereochemical outcome of the cyclization. This approach, in principle, could provide access to enantiomerically enriched bromofuran derivatives.
A notable method for the synthesis of fused bromofurans involves a magnesium-mediated dibromocyclopropanation of α,β-unsaturated ketones, followed by a Cloke-Wilson rearrangement. nih.govacs.orgtohoku.ac.jp This two-step sequence allows for the conversion of alkylidenecycloalkanones into 2-aryl-3-bromofurans fused to various cycloalkanes. nih.govacs.orgtohoku.ac.jp
The key steps are:
Diastereoselective dibromocyclopropanation: An α,β-unsaturated ketone reacts with a dibromocarbene equivalent generated from bromoform and magnesium to form a dibromocyclopropyl ketone.
Regioselective ring expansion: The resulting cyclopropyl ketone undergoes an acidic alumina-mediated ring expansion to yield the fused bromofuran. nih.govacs.orgtohoku.ac.jp
This methodology provides a powerful tool for constructing the 3-bromofuran (B129083) scaffold, which could then be further functionalized. While this specific example leads to 3-bromofurans, modifications to the starting materials and reaction pathway could potentially be adapted for the synthesis of 2-bromofuran (B1272941) analogues.
Construction of the Propanoic Acid Side Chain on Furan Derivatives
The introduction of a propanoic acid side chain at the C3 position of the furan ring is another critical aspect of the synthesis. This can be achieved either by building the furan ring with the side chain already in place or by functionalizing a pre-formed furan.
One established method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.comacs.org This reaction, promoted by Brønsted or Lewis acids, proceeds through the protonation of the furan ring and the carboxylic acid group, leading to a reactive electrophilic species that is then attacked by an arene. mdpi.comacs.org While this method has been demonstrated for 2-substituted furans, a similar strategy could be adapted for the synthesis of 3-(furan-3-yl)propanoic acid by starting with a 3-furylpropenoic acid precursor.
Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile approach for introducing carbon-based side chains onto the furan ring. nih.gov For example, a 3-halofuran could be coupled with a suitable three-carbon building block containing a protected carboxylic acid functionality. Subsequent deprotection would then yield the desired 3-furanpropanoic acid.
Table 2: Key Reactions for Furan Functionalization
| Reaction Type | Key Reagents | Purpose |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Introduction of an acyl group, a precursor to the propanoic acid chain |
| Heck Coupling | Alkene, Pd catalyst, base | Formation of a carbon-carbon bond to build the side chain |
| Suzuki Coupling | Boronic acid, Pd catalyst, base | Formation of a carbon-carbon bond to build the side chain |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Introduction of an alkynyl group for further elaboration |
By combining these strategies for regioselective bromination and side-chain construction, a synthetic route to this compound can be devised. For example, one could first synthesize 3-furanpropanoic acid and then subject it to a regioselective bromination at the C2 position using a metal-directed approach or carefully controlled electrophilic bromination.
Knoevenagel Condensation and Subsequent Transformations
A prominent strategy for the introduction of the propanoic acid side chain at the 3-position of the furan ring involves the Knoevenagel condensation. wikipedia.org This reaction typically begins with a furan-3-carboxaldehyde, which is reacted with an active methylene compound such as malonic acid or its esters in the presence of a basic catalyst. sphinxsai.com This condensation yields a 3-(furan-3-yl)acrylic acid derivative.
Subsequent transformation of the acrylic acid derivative is necessary to afford the desired propanoic acid. This is typically achieved through a reduction of the carbon-carbon double bond. Catalytic hydrogenation is a common and effective method for this transformation.
A plausible reaction scheme is outlined below:
Scheme 1: Synthesis of 3-(Furan-3-yl)propanoic acid via Knoevenagel Condensation
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Furan-3-carboxaldehyde, Malonic acid | Piperidine, Pyridine, Heat | 3-(Furan-3-yl)acrylic acid |
| 2 | 3-(Furan-3-yl)acrylic acid | H₂, Pd/C | 3-(Furan-3-yl)propanoic acid |
This two-step sequence provides a reliable method for the synthesis of the furan-3-propanoic acid core, which can then be subjected to bromination.
Hydroarylation and Alkylation Reactions for Furan-Substituted Propanoic Acids
Hydroarylation and alkylation reactions represent alternative approaches to forming the carbon framework of furan-substituted propanoic acids. While often employed for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the principles can be adapted for the synthesis of the target molecule's precursor. nih.govmdpi.comnih.gov These reactions typically involve the addition of an aryl or alkyl group across a double bond.
For the synthesis of 3-(furan-3-yl)propanoic acid, a potential strategy could involve the reaction of a suitable furan derivative with a three-carbon building block containing a masked carboxylic acid functionality. However, controlling the regioselectivity of the addition to the 3-position of the furan ring can be challenging.
Functional Group Interconversions Leading to Carboxylic Acid Formation
Functional group interconversions offer another synthetic avenue. For instance, a pre-existing three-carbon chain at the 3-position of the furan ring could be manipulated to yield the carboxylic acid. This might involve the oxidation of a primary alcohol or an aldehyde at the terminus of the side chain.
Furthermore, the furan ring itself can be viewed as a latent carboxylic acid. Oxidative cleavage of the furan ring is a known method to generate carboxylic acids. However, this approach is generally not suitable for the synthesis of the target compound as it would destroy the desired heterocyclic core.
Convergent and Linear Synthesis Strategies for this compound
The assembly of this compound can be approached through either a linear or a convergent synthesis. A linear synthesis would involve the sequential introduction of the propanoic acid side chain and the bromine atom onto the furan ring. In contrast, a convergent approach would involve the synthesis of a pre-functionalized furan precursor that already contains either the bromine atom or the propanoic acid side chain, followed by the introduction of the remaining functionality.
Sequential Introduction of Bromine and Propanoic Acid Functionalities
A linear synthetic approach would likely commence with the synthesis of 3-(furan-3-yl)propanoic acid as described in section 2.2.1. The subsequent step would be the regioselective bromination of this intermediate. The success of this step is highly dependent on the directing effects of the propanoic acid side chain.
Alternatively, one could start with a brominated furan derivative and then introduce the propanoic acid side chain. For instance, starting with 2,3-dibromofuran, a selective metal-halogen exchange at the 3-position followed by reaction with a suitable electrophile could potentially install the propanoic acid precursor.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions and the judicious selection of reagents.
For the Knoevenagel condensation, the choice of base and solvent can significantly impact the yield of the acrylic acid intermediate. Similarly, the conditions for the subsequent reduction must be carefully controlled to avoid over-reduction or side reactions.
In the crucial bromination step, the choice of brominating agent is critical. Mild brominating agents are often preferred for furan derivatives to prevent degradation of the ring.
Table 1: Common Brominating Agents for Furan Derivatives
| Brominating Agent | Abbreviation | Typical Conditions |
| N-Bromosuccinimide | NBS | CCl₄, light or radical initiator |
| Bromine | Br₂ | Various solvents (e.g., Dioxane, Acetic Acid) |
| Pyridinium bromide perbromide | Pyridine |
The selection of the appropriate brominating agent and reaction conditions will be paramount in achieving the desired regioselectivity.
Addressing Challenges in Regioselectivity and Chemo-Selectivity
A significant challenge in the synthesis of this compound is achieving the desired regioselectivity during the bromination step. The furan ring itself is an electron-rich heterocycle and strongly directs electrophilic substitution to the 2- and 5-positions. pearson.comorganicchemistrytutor.com The propanoic acid side chain at the 3-position, being an electron-withdrawing group, is expected to be a meta-director. In the context of the furan ring, this would direct an incoming electrophile to the 5-position.
Therefore, the bromination of 3-(furan-3-yl)propanoic acid presents a scenario where the inherent reactivity of the furan ring and the directing effect of the substituent are in opposition for the desired 2-position substitution. This can lead to a mixture of products, with bromination potentially occurring at both the 2- and 5-positions.
To overcome this challenge, several strategies can be considered:
Use of a directing group: A temporary directing group could be installed at the 2-position to facilitate bromination at that site, followed by its removal.
Kinetic vs. Thermodynamic control: The reaction conditions could be manipulated to favor the kinetically or thermodynamically preferred product.
Convergent synthesis: A convergent approach starting from a pre-brominated precursor, such as 2-bromo-3-furoic acid, could circumvent the regioselectivity issue. sigmaaldrich.com The carboxylic acid group could then be elaborated to the propanoic acid side chain.
The chemo-selectivity of the reactions is also a key consideration. The furan ring is sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization. Therefore, mild reaction conditions are generally required throughout the synthetic sequence.
Reactivity and Transformations of 3 2 Bromofuran 3 Yl Propanoic Acid
Reactions Involving the Brominated Furan (B31954) Ring System
The reactivity of the furan core in 3-(2-Bromofuran-3-yl)propanoic acid is significantly influenced by the presence of the bromine atom and the propanoic acid group. These substituents modulate the electron density of the aromatic ring, thereby affecting its susceptibility to various transformations.
Nucleophilic Substitution and Cross-Coupling Reactions at the Bromine Center
The carbon-bromine bond at the C2 position of the furan ring is a prime site for nucleophilic substitution and, more significantly, for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions provide a versatile platform for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For substrates like this compound, the Suzuki and Heck reactions are of particular importance.
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyonedalabs.com This reaction is widely used to form carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.orgmdpi.com The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov The use of various palladium catalysts, such as those with phosphine (B1218219) ligands, has been extensively studied to optimize reaction conditions and yields. nih.govorganic-chemistry.org
| Reactant A | Reactant B | Catalyst | Base | Product | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(2-Aryl-furan-3-yl)propanoic acid | wikipedia.orglibretexts.org |
| This compound | Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3-(2-Vinyl-furan-3-yl)propanoic acid | nih.gov |
The Heck reaction is another cornerstone of palladium catalysis, coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. beilstein-journals.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination to form the substituted alkene. libretexts.org
| Reactant A | Reactant B | Catalyst | Base | Product | Reference |
| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | 3-(2-Vinyl-furan-3-yl)propanoic acid derivative | wikipedia.orgodinity.com |
| This compound | Acrylate | Pd(OAc)₂/PPh₃ | NaOAc | 3-(2-(alkoxycarbonylvinyl)furan-3-yl)propanoic acid | organic-chemistry.org |
The bromine atom on the furan ring can be readily exchanged with a lithium atom through reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium. researchgate.netresearchgate.net This lithiation process generates a highly reactive organolithium intermediate. This intermediate is a potent nucleophile and can react with a wide array of electrophiles, allowing for the introduction of various functional groups at the C2 position. youtube.comrsc.orgyoutube.com For instance, reaction with carbon dioxide introduces a carboxylic acid group, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. youtube.comyoutube.com
| Lithiating Agent | Electrophile | Product | Reference |
| n-Butyllithium | Carbon Dioxide (CO₂) | Furan-2-carboxylic acid, 3-propanoic acid derivative | youtube.com |
| t-Butyllithium | Aldehyde (R-CHO) | 2-(Hydroxyalkyl)furan, 3-propanoic acid derivative | youtube.com |
| Lithium diisopropylamide (LDA) | Ketone (R₂C=O) | 2-(Hydroxyalkyl)furan, 3-propanoic acid derivative | rsc.org |
Electrophilic Aromatic Substitution Patterns of Halogenated Furans
Furan is an electron-rich heterocycle and undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.comchemicalbook.com The oxygen atom donates electron density to the ring, activating it towards electrophiles. pearson.com Electrophilic attack preferentially occurs at the C2 and C5 positions, as the resulting carbocation intermediates are better stabilized by resonance. chemicalbook.com
In this compound, the existing substituents influence the regioselectivity of further electrophilic substitution. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, in the context of the furan ring, its effect is more complex. The propanoic acid group at the C3 position is an electron-withdrawing group and would be expected to deactivate the ring towards electrophilic attack. Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. pharmaguideline.comyoutube.comyoutube.com Given the substitution pattern, further electrophilic attack would likely be directed to the C5 position.
Cycloaddition Reactions of the Furan Moiety
Furan can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org This provides a powerful method for constructing six-membered rings. wikipedia.org
The viability of this compound as a diene in Diels-Alder reactions is influenced by its substituents. Furan itself is a relatively modest diene compared to cyclopentadiene. rsc.org Its reactivity can be enhanced by electron-donating groups and diminished by electron-withdrawing groups. rsc.org
In this molecule, the C3-propanoic acid group is weakly electron-donating via induction, which should slightly enhance the diene's reactivity. Conversely, the bromine atom at C2 is an electron-withdrawing group, which deactivates the furan ring towards cycloaddition. Theoretical studies on 3-bromofuran (B129083) have shown that its aromatic character is lost during the cycloaddition, contributing to a relatively high activation energy. rsc.org
For an intermolecular Diels-Alder reaction, this compound would be expected to react with strong dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, likely requiring thermal conditions. The regioselectivity would be dictated by the electronic and steric effects of the bromo and propanoic acid substituents. DFT calculations on similar systems suggest that the presence of a bulky bromine atom can favor an exo approach of the dienophile. rsc.org
An intramolecular Diels-Alder reaction is not feasible for this molecule as it lacks a dienophile tethered to the furan ring system.
Table 2: Predicted Diels-Alder Reactivity
| Reaction Type | Dienophile | Conditions | Predicted Product | Notes |
|---|---|---|---|---|
| Intermolecular | Maleic Anhydride | Heat | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative | The reaction is expected to be sluggish due to the deactivating effect of the C2-bromo substituent. The precise stereochemistry (endo/exo) is not reported but may be influenced by sterics. rsc.orgrsc.org |
Reactions of the Propanoic Acid Moiety
The propanoic acid functional group offers a reliable handle for chemical modification through standard carboxylic acid chemistry. These reactions are generally expected to leave the furan ring intact, provided that harsh conditions are avoided.
Derivatization of the Carboxylic Acid Group
The carboxylic acid can be readily converted to its corresponding ester via Fischer esterification. chemguide.co.ukresearchgate.net This typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or dry HCl gas. chemguide.co.uk The reaction is reversible, and to achieve high yields, water is usually removed, or an excess of the alcohol is used. ceon.rs The reaction rate generally decreases with increasing steric bulk of both the carboxylic acid and the alcohol. ceon.rs For this compound, esterification should proceed under standard conditions.
Table 3: Typical Conditions for Esterification
| Alcohol | Catalyst | Conditions | Expected Product |
|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 3-(2-bromofuran-3-yl)propanoate |
Direct conversion of the carboxylic acid to an amide by heating with an amine is possible but often requires high temperatures to drive off the water byproduct. mdpi.com More commonly, the carboxylic acid is first activated to facilitate amide bond formation under milder conditions. Standard coupling agents include carbodiimides (like DCC or EDC) or the use of acyl chlorides.
For example, the carboxylic acid could be converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine to yield the desired amide. Alternatively, peptide coupling reagents can be used to directly form the amide from the carboxylic acid and amine. These methods are generally high-yielding and tolerate a wide range of functional groups, including the bromofuran moiety.
Table 4: Common Methods for Amidation
| Reagents | Amine | Conditions | Expected Product |
|---|---|---|---|
| 1. SOCl₂ 2. Amine (e.g., Aniline) | Aniline | 1. Reflux 2. Room Temperature | N-Phenyl-3-(2-bromofuran-3-yl)propanamide |
Decarboxylative Functionalization Strategies
Decarboxylative functionalization stands out as a potent method in organic synthesis, allowing for the conversion of readily available carboxylic acids into a diverse array of valuable chemical structures. For "this compound," this approach provides a direct pathway to introduce new functionalities at the carboxylic acid site. These transformations are often characterized by mild reaction conditions and a broad tolerance for various functional groups, rendering them highly suitable for the synthesis of complex molecules.
Radical-Mediated Decarboxylations
Radical-mediated decarboxylation reactions are a well-established and effective means of generating carbon-centered radicals from carboxylic acids. In the case of "this compound," such strategies would lead to the formation of a 3-(2-bromofuran-3-yl)ethyl radical. This reactive intermediate can subsequently participate in various transformations, including additions to unsaturated systems or atom transfer reactions.
Prominent methods for achieving radical decarboxylation include the Barton ester methodology, which involves converting the carboxylic acid into a thiohydroxamate ester that, upon photolysis or thermolysis, generates the desired radical. Another key method is the Hunsdiecker reaction and its modern variations, where a silver salt of the carboxylic acid is treated with a halogen to produce an alkyl halide with one less carbon atom. While traditional Hunsdiecker conditions can be harsh, contemporary modifications have broadened the scope and applicability of this transformation.
Current research in this field is largely focused on developing milder and more efficient radical initiation systems. The use of photoredox catalysis with visible light, for example, has gained considerable attention. In a typical photoredox cycle, a photocatalyst, when excited by light, can facilitate a single-electron transfer (SET) with the carboxylate. This process leads to the formation of a carboxyl radical that readily releases carbon dioxide to yield the desired alkyl radical.
Metallaphotoredox Catalysis for Decarboxylative Transformations
Metallaphotoredox catalysis, a synergistic combination of photoredox and transition metal catalysis, has enabled a wide range of novel and challenging chemical transformations. This dual catalytic approach has been successfully applied to decarboxylative cross-coupling reactions, where a carboxylic acid is coupled with a suitable partner, such as an aryl halide.
For "this compound," metallaphotoredox catalysis could facilitate decarboxylative C-C bond formation. In such a scenario, a photocatalyst, upon light absorption, would oxidize the carboxylate derived from "this compound" to generate the corresponding alkyl radical. This radical could then be intercepted by a transition metal catalyst, such as a nickel or copper complex. The resulting complex would then undergo reductive elimination with a coupling partner to form the final product. The choice of the transition metal is pivotal, as it determines the type of bond that can be formed. Nickel catalysts, for instance, are well-regarded for their ability to facilitate C-C and C-heteroatom bond formations through radical pathways. The ligands attached to the metal center also play a crucial role in modulating the reactivity and selectivity of the transformation.
A significant advantage of this approach is the ability to conduct these reactions under exceptionally mild conditions, often at room temperature and using visible light as the energy source. This is particularly beneficial for substrates like "this compound," which contain potentially sensitive functional groups such as the furan ring and the bromo substituent.
Interplay of Functional Groups and Regioselectivity in Complex Transformations
The presence of multiple functional groups in "this compound"—namely the bromo substituent, the furan ring, and the propanoic acid side chain—results in a complex interplay of reactivity and regioselectivity. The outcome of a given reaction is often dictated by the specific reaction conditions and the nature of the reagents used.
The bromine atom at the C2 position of the furan ring serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck couplings. These reactions enable the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. However, the carboxylic acid group can sometimes interfere with these transformations, for instance, by coordinating with the metal catalyst. Consequently, protection of the carboxylic acid may be required in certain cases.
Conversely, the carboxylic acid group itself can direct reactions. For example, ortho-lithiation directed by the carboxylate is a potential pathway, although the acidity of the furan ring protons and the presence of the bromo substituent would add complexity to this approach. The propanoic acid side chain also presents a site for functionalization, for example, through reactions at the alpha-carbon.
The furan ring is susceptible to electrophilic attack, and the directing effects of the bromo and the 3-propyl groups influence the regioselectivity of such reactions. The electron-withdrawing nature of the bromine atom deactivates the ring towards electrophilic substitution, whereas the alkyl substituent is activating.
A thorough understanding of the delicate balance of reactivity among these different functional groups is essential for designing successful and selective synthetic routes involving "this compound." The strategic selection of catalysts, reagents, and reaction conditions can be employed to favor one reaction pathway over others, thereby achieving the desired product with high regioselectivity.
Derivatives and Structural Analogues of 3 2 Bromofuran 3 Yl Propanoic Acid
Synthesis of Variously Substituted Furan-Propanoic Acid Analogues
The synthesis of furan-propanoic acid analogues is a significant area of research, with various methods available to introduce a range of substituents onto the furan (B31954) ring. A common strategy involves the condensation of substituted furan-2-carbaldehydes with malonic acid to yield 3-(furan-2-yl)propenoic acids. mdpi.com These intermediates can then be subjected to further reactions to generate a diverse set of derivatives. For instance, reactions with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) can lead to the hydroarylation of the carbon-carbon double bond, resulting in 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov
The Paal-Knorr synthesis is another fundamental method for creating furan rings, which involves the cyclization of 1,4-diketones under acidic conditions. pharmaguideline.comstudysmarter.co.uk This approach allows for the construction of the furan core with substituents already in place, which can then be further modified. Additionally, the Feist-Benary synthesis provides a route to substituted furans by reacting α-halo ketones with β-dicarbonyl compounds in the presence of a base. studysmarter.co.ukyoutube.com
The introduction of substituents at specific positions on the furan ring can be challenging. To achieve substitution at the C-3 position, a blocking group strategy is sometimes employed. For example, a trimethylsilyl (B98337) group can be used to block the more reactive C-5 position of 2-furoic acid, allowing for regiospecific lithiation and subsequent reaction at the C-3 position. psu.edu
Halogenated Furan Derivatives with Alternative Halogenation Patterns
The halogenation of furan rings can be a vigorous reaction, often leading to polyhalogenated products. pharmaguideline.com Therefore, milder conditions are necessary to achieve mono-halogenation. For instance, 2-bromofuran (B1272941) can be synthesized by brominating furan with dioxane at a low temperature of -5°C. pharmaguideline.com
The synthesis of halogenated furanone derivatives has also been explored, starting from 5-hydroxyl-3,4-halogenated-5H-furan-2-ones. nih.gov These starting materials can be modified to include alkyl chains, vinyl bromide, or aromatic rings, leading to a variety of halogenated furanone analogues. nih.gov The electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones using iodine can produce 3-iodofurans, which are key intermediates for creating diverse libraries of furan derivatives through palladium-catalyzed coupling reactions. nih.govnih.gov
Furthermore, gold(III) chloride-catalyzed transformations of allenones can lead to the synthesis of 3-halofurans through a 1,2-halogen migration mechanism. organic-chemistry.org This method provides an efficient route to furans with a halogen at the 3-position.
Modifications of the Propanoic Acid Side Chain
In the context of polymer chemistry, the length and branching of alkyl substituents on the side chains of furan-containing polymers can control the structural order in thin films. acs.orgnih.gov For example, the use of linear alkyl side chains in certain polymers has been shown to promote π-π stacking and increase correlation lengths, which can enhance the efficiency of solar cells. acs.orgnih.gov
The propanoic acid moiety itself can be derivatized through standard organic transformations. Esterification of the carboxylic acid is a common modification. For example, 3-(furan-2-yl)propenoic acids can be converted to their corresponding methyl esters. mdpi.com These esters can then undergo further reactions, such as hydroarylation, to introduce additional diversity. mdpi.com
The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a strong acid. nih.gov This reaction directly modifies the carbon backbone of the propanoic acid side chain by introducing an aryl group at the benzylic position.
Conformational Analysis and Stereochemical Considerations of Derivatives
The three-dimensional structure and stereochemistry of furan derivatives are critical to their function and reactivity. Conformational analysis helps in understanding the spatial arrangement of atoms and the rotational barriers around single bonds. researchgate.netolemiss.edu Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the equilibrium geometries and rotational energy barriers of furan derivatives. researchgate.net
Stereochemistry becomes particularly important when chiral centers are present in the derivatives. For example, in the synthesis of (R)-2-bromo-3-phenylpropionic acid from D-phenylalanine, the stereochemical outcome is a key aspect of the process. google.com Similarly, the synthesis of amino acid derivatives containing furan or isoxazole (B147169) rings often involves careful control and analysis of the stereochemistry at the α-carbon. The absolute configuration of substituents can have a profound impact on the biological activity of these molecules.
Advanced Research Perspectives and Future Directions
Development of Novel and Green Synthetic Methodologies
The synthesis of furan (B31954) derivatives, including the core structure of 3-(2-Bromofuran-3-yl)propanoic acid, is continuously evolving towards more sustainable and efficient practices. mdpi.commdpi.com Traditional methods often rely on harsh conditions or the use of transition metals, prompting the development of greener alternatives. nih.govacs.org
Recent research has focused on catalyst-free approaches and the use of more environmentally benign reagents and solvents. acs.org For instance, the Paal-Knorr synthesis, a classic method for furan formation from 1,4-dicarbonyl compounds, is being adapted to milder conditions. acs.orgnumberanalytics.com Additionally, methods starting from readily available biomass-derived feedstocks like furfural (B47365) are gaining traction as a sustainable route to functionalized furans. mdpi.comijabbr.commdpi.com The development of transition-metal-free synthetic routes, such as those utilizing Appel conditions for the dehydration of endoperoxides, further highlights the move towards greener chemistry in furan synthesis. nih.govacs.org
Exploration of Cascade and Multicomponent Reactions for Enhanced Efficiency
Cascade reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, have been successfully employed in the synthesis of complex furan-containing systems. researchgate.netacs.orgresearchgate.net For example, cascade reactions involving Diels-Alder cycloadditions of furan dienes have been shown to be a powerful tool for constructing polycyclic structures. rsc.orgacs.org
Multicomponent reactions, which bring together three or more starting materials in a one-pot reaction, offer a highly atom-economical approach to furan synthesis. nih.govthieme-connect.comresearchgate.net The Ugi and Passerini reactions, for instance, can utilize furfural as a key component to rapidly generate diverse and complex furan-containing molecules. acs.org
Application of Flow Chemistry and Continuous Processing in Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, presents numerous advantages for the synthesis of furan derivatives. acs.orgrsc.orgyoutube.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. acs.orgyoutube.com
The on-demand generation of reactive intermediates, a key feature of flow chemistry, is particularly beneficial for reactions involving unstable or hazardous species. youtube.com For the synthesis of compounds like this compound, flow chemistry can facilitate safer handling of brominating agents and allow for rapid optimization of reaction conditions. rsc.org Furthermore, the scalability of flow processes makes this technology highly attractive for the industrial production of furan-based compounds. thieme-connect.de
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Design of Targeted Chemical Probes and Building Blocks based on the Compound's Core Structure
The furan scaffold is a privileged structure in medicinal chemistry, and the unique substitution pattern of this compound makes it an attractive starting point for the design of targeted chemical probes and novel building blocks. nih.govutripoli.edu.lyijabbr.com
Chemical probes are essential tools for studying biological processes, and furan-containing molecules have been developed as probes for various applications, including the identification of natural products and the study of protein-nucleic acid interactions. nih.govnih.govpurdue.eduacs.org The bromo and carboxylic acid functionalities on this compound provide convenient handles for the attachment of reporter tags or for covalent modification of biological targets. rsc.org
As a building block, this compound offers a synthetically versatile platform for the construction of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide range of substituents, while the carboxylic acid can be converted into various other functional groups. This versatility makes this compound a valuable precursor for the synthesis of new libraries of furan derivatives with potential applications in drug discovery and materials science. nih.govmdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for laboratory-scale preparation of 3-(2-Bromofuran-3-yl)propanoic acid?
- Methodological Answer : A plausible route involves coupling 3-bromo-2-furoic acid (CAS 14903-90-3) with a propanoyl precursor via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. Reagent selection should consider steric and electronic effects of the bromofuran moiety. For example, Kanto Reagents lists 3-bromo-2-furoic acid derivatives with >97% purity, suitable for controlled reactions . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like debromination. Post-synthesis, purification via recrystallization or preparative HPLC is advised.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm the presence of the bromofuran ring (e.g., aromatic protons at δ 6.5–7.5 ppm) and propanoic acid chain (e.g., methylene protons at δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ≈ 243.05 for CHBrO) and isotopic pattern due to bromine .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray studies can resolve bond angles and spatial arrangement, as demonstrated for related brominated aromatic compounds .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation via bromine dissociation or oxidation. Monitor stability using periodic HPLC analysis (e.g., C18 column, UV detection at 254 nm). The compound’s acidity (pKa ≈ 4.5–5.0, extrapolated from similar halogenated propanoic acids ) necessitates pH-controlled environments to avoid decarboxylation.
Advanced Research Questions
Q. How does the bromine substituent on the furan ring influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of bromine, which increases the electrophilicity of the furan ring. Compare HOMO-LUMO gaps with non-brominated analogs to predict reactivity in nucleophilic substitutions .
- Experimental Validation : Conduct kinetic studies using nucleophiles (e.g., amines) to measure substitution rates. Contrast with 3-(2-furyl)propanoic acid to isolate bromine’s impact .
Q. What strategies mitigate low yields in coupling reactions involving bromofuran derivatives?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios to enhance efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of bromofuran intermediates, while additives like KI can stabilize reactive species .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates causing yield loss .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine H-C HSQC NMR for carbon-proton correlation with GC-MS fragmentation patterns to distinguish structural isomers.
- Crystallographic Evidence : Refer to published crystal structures of brominated furan compounds (e.g., Acta Crystallographica data ) to validate bond lengths and angles.
- Dynamic NMR : For rotamers or conformational flexibility, variable-temperature NMR can reveal exchange processes affecting spectral assignments .
Q. What computational approaches predict the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2), leveraging the bromine atom’s potential halogen bonding.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (calculated XlogP ≈ 2.1 ) and topological polar surface area (≈ 57 Ų) to correlate with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
